Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate
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Overview
Description
Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amides, esters, and aromatic rings. The presence of these functional groups suggests that the compound may exhibit a range of biological activities, making it a subject of interest for researchers in the fields of pharmacology and medicinal chemistry.
Preparation Methods
The synthesis of Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate involves several steps, each requiring specific reagents and conditionsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers are investigating the compound’s potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that the compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Methyl 2-{2-[3-(3-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}propyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamido}benzoate can be compared to other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group and exhibits similar biological activities, but differs in its overall structure and specific functional groups.
3-(3,4-Dimethoxyphenyl)-1-propanol: Another compound with a similar aromatic core, but with different functional groups that lead to distinct chemical and biological properties.
3,4-Dimethoxycinnamaldehyde: This compound also contains the dimethoxyphenyl group and is used in various chemical and biological studies.
Properties
Molecular Formula |
C32H34N4O8 |
---|---|
Molecular Weight |
602.6 g/mol |
IUPAC Name |
methyl 2-[[2-[3-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C32H34N4O8/c1-42-26-15-14-21(19-27(26)43-2)16-17-33-28(37)13-8-18-35-30(39)23-10-5-7-12-25(23)36(32(35)41)20-29(38)34-24-11-6-4-9-22(24)31(40)44-3/h4-7,9-12,14-15,19H,8,13,16-18,20H2,1-3H3,(H,33,37)(H,34,38) |
InChI Key |
QJKNSKJUTWRILY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC)OC |
Origin of Product |
United States |
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